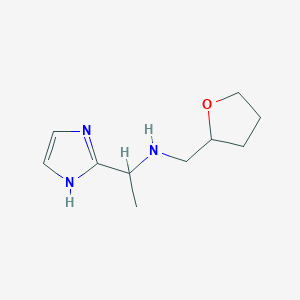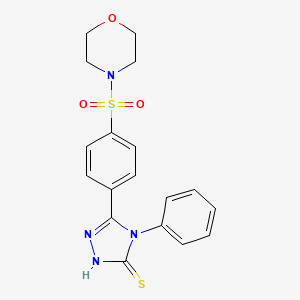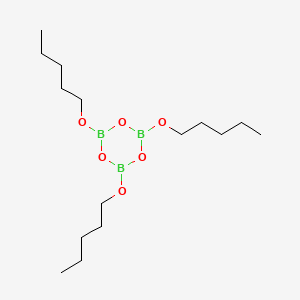
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes three boron atoms and three oxygen atoms arranged in a cyclic manner, with pentyloxy groups attached to the boron atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with pentyloxy alcohols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
[ \text{BCl}_3 + 3 \text{ROH} \rightarrow \text{B(OR)}_3 + 3 \text{HCl} ]
where ( \text{ROH} ) represents the pentyloxy alcohol. The resulting borate ester is then cyclized to form the trioxatriborinane ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and to handle large volumes of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can yield boron hydrides.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds depending on the substituent introduced.
Applications De Recherche Scientifique
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism by which 2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets Boron atoms can form stable complexes with hydroxyl and amino groups, making the compound useful in catalysis and drug delivery
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(tert-butyl)-1,3,5-trioxane: Similar cyclic structure but with tert-butyl groups instead of pentyloxy groups.
2,4,6-Tris(methoxy)-1,3,5-trioxane: Contains methoxy groups, leading to different reactivity and applications.
2,4,6-Tris(phenoxy)-1,3,5-trioxane:
Uniqueness
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane is unique due to its specific combination of boron and pentyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron-containing compounds with specific steric and electronic characteristics.
Propriétés
Numéro CAS |
63329-91-9 |
|---|---|
Formule moléculaire |
C15H33B3O6 |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
2,4,6-tripentoxy-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C15H33B3O6/c1-4-7-10-13-19-16-22-17(20-14-11-8-5-2)24-18(23-16)21-15-12-9-6-3/h4-15H2,1-3H3 |
Clé InChI |
IFBPEZRWBHQPRT-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)OCCCCC)OCCCCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


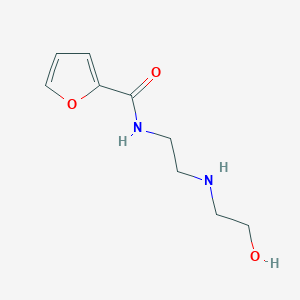
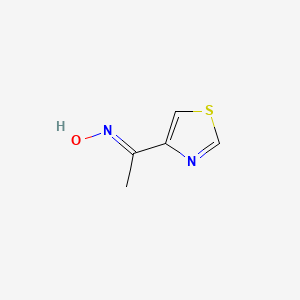
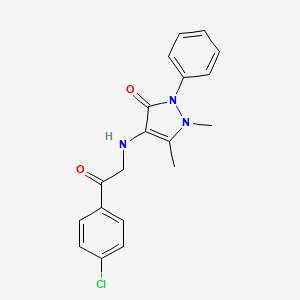
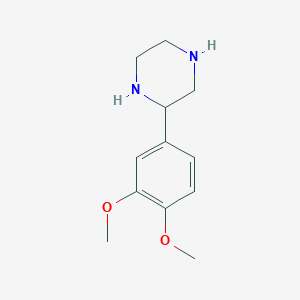
![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)
![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)



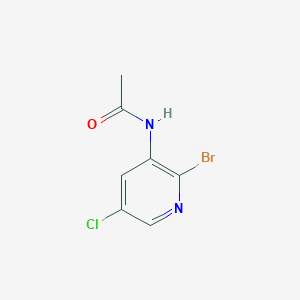
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
![9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)](/img/structure/B15053352.png)
